molecular formula C15H15FN2O3S B12608198 N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide CAS No. 915797-72-7

N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide

Cat. No.: B12608198
CAS No.: 915797-72-7
M. Wt: 322.4 g/mol
InChI Key: JSNQCDNYYNDPEY-UHFFFAOYSA-N
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Description

N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 4-fluorobenzylamine with 3-nitrobenzene sulfonyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then acetylated to form the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or acetamides.

Scientific Research Applications

N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, including anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of a sulfonamide group with an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

915797-72-7

Molecular Formula

C15H15FN2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)methylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H15FN2O3S/c1-11(19)18-14-3-2-4-15(9-14)22(20,21)17-10-12-5-7-13(16)8-6-12/h2-9,17H,10H2,1H3,(H,18,19)

InChI Key

JSNQCDNYYNDPEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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